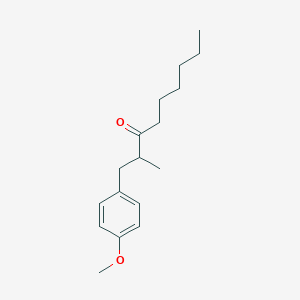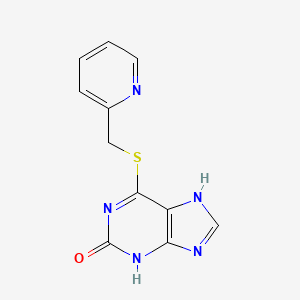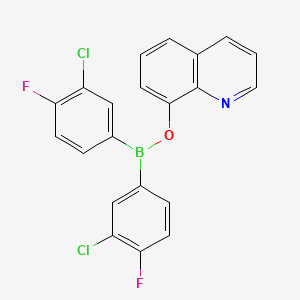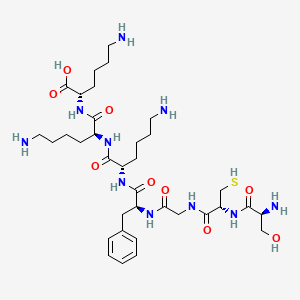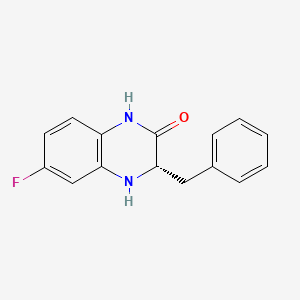
(3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one: is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a benzyl group, a fluorine atom, and a dihydroquinoxalinone core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoroaniline with benzyl bromide to form the intermediate, followed by cyclization with glyoxal to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is also used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Quinoxaline: A parent compound with a similar core structure but lacking the benzyl and fluorine substituents.
Dihydroquinoxaline: A reduced form of quinoxaline with similar biological activities.
Fluoroquinoxaline: A quinoxaline derivative with a fluorine atom, similar to (3S)-3-Benzyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the fluorine atom enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound in drug discovery and development.
Propriétés
Numéro CAS |
479677-41-3 |
|---|---|
Formule moléculaire |
C15H13FN2O |
Poids moléculaire |
256.27 g/mol |
Nom IUPAC |
(3S)-3-benzyl-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H13FN2O/c16-11-6-7-12-13(9-11)17-14(15(19)18-12)8-10-4-2-1-3-5-10/h1-7,9,14,17H,8H2,(H,18,19)/t14-/m0/s1 |
Clé InChI |
PBKHIUOCMRTYDF-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H]2C(=O)NC3=C(N2)C=C(C=C3)F |
SMILES canonique |
C1=CC=C(C=C1)CC2C(=O)NC3=C(N2)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)
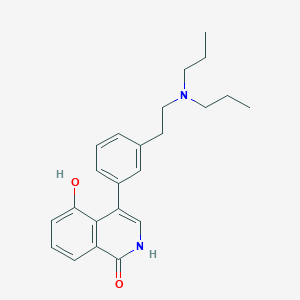

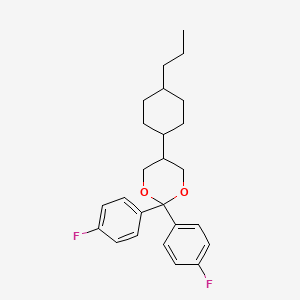
![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)
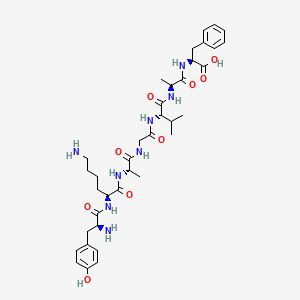
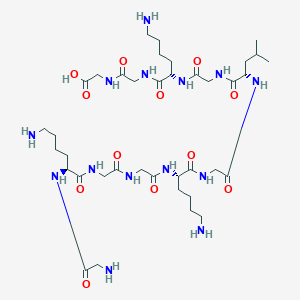
![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
